molecular formula C6H12Cl2N4 B1384579 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride CAS No. 1559059-79-8

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride

Cat. No.: B1384579
CAS No.: 1559059-79-8
M. Wt: 211.09 g/mol
InChI Key: ZXQJNCGXXPUOPN-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride” is a chemical compound with the molecular formula C6H10N4.2ClH and a molecular weight of 211.09 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4.2ClH/c7-5-4-9-10-3-1-2-8-6(5)10;;/h4,8H,1-3,7H2;2*1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

1. Antagonist Activity in Serotonin Receptors

A study conducted by Ivachtchenko et al. (2013) explored the synthesis of new compounds related to pyrazolo[1,5-a]pyrimidines, revealing their potential as antagonists of serotonin 5-HT6 receptors. The research highlighted how structural modifications, such as substituent amino groups, can significantly influence antagonist activity, leading to compounds with picomolar level activity (Ivachtchenko et al., 2013).

2. Novel Ring System Synthesis

Elnagdi et al. (1975) reported the synthesis of pyrimido[1,2:2′,3′]pyrazolo[1,5-a]pyrimidines, a new ring system, using 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives. This study provided insights into the versatility of pyrazolo[1,5-a]pyrimidine compounds in creating novel chemical structures (Elnagdi et al., 1975).

3. Synthesis Variants for Medical Applications

Lombar et al. (2014) developed two variants of the synthesis for 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides, indicating potential applications in medicinal chemistry. These compounds were prepared in good yields and offer a base for further exploration in pharmacological contexts (Lombar et al., 2014).

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c7-5-4-9-10-3-1-2-8-6(5)10;;/h4,8H,1-3,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQJNCGXXPUOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=NN2C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride
Reactant of Route 4
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride
Reactant of Route 6
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine dihydrochloride

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